molecular formula C8H4BrN3S B8434882 2-Amino-4-bromo-benzothiazole-6-carbonitrile

2-Amino-4-bromo-benzothiazole-6-carbonitrile

Cat. No. B8434882
M. Wt: 254.11 g/mol
InChI Key: ULGSMGOEISWABT-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-benzothiazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H4BrN3S and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-bromo-benzothiazole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromo-benzothiazole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H4BrN3S

Molecular Weight

254.11 g/mol

IUPAC Name

2-amino-4-bromo-1,3-benzothiazole-6-carbonitrile

InChI

InChI=1S/C8H4BrN3S/c9-5-1-4(3-10)2-6-7(5)12-8(11)13-6/h1-2H,(H2,11,12)

InChI Key

ULGSMGOEISWABT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture of (2) compound (1.3 g, 3.66 mmol), CuI (70 mg, 0.366 mmol, 0.1 eq.), 1,10-phenanthroline (70 mg, 0.366 mmol), and Cs2CO3 (1.8 g, 5.5 mmol, 1.5 eq.) in dioxane (20 mL) was stirred under reflux for 2 h under Ar. After cooling to room temperature, water (100 mL) was added; solid was filtered, washed with water (100 mL×3) followed by ether (50 mL×3). The solid was dried in vacuo at room temperature overnight, to provide 1 g (quantitative yield) of the desired product (3). 1H-NMR-(400 MHz, CDCl3)
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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